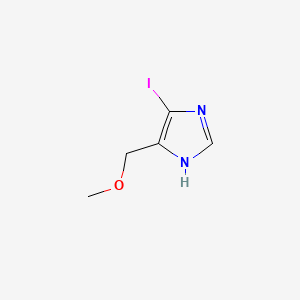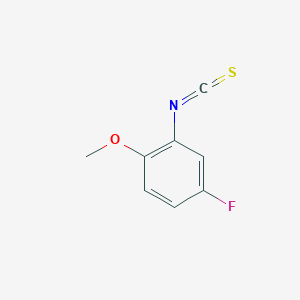
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxy group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.
Protection of the Hydroxy Group: The hydroxy group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance its binding affinity to certain targets, while the Boc protecting group can improve its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-Boc-5-phenyl-4-hydroxy-1H-pyrrole-3-carboxylate: Similar structure but lacks the fluorine atom.
Methyl 1-Boc-5-(4-chlorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl 1-Boc-5-(2-methylphenyl)-4-hydroxy-1H-pyrrole-3-carboxylate: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C17H18FNO5 |
|---|---|
Peso molecular |
335.33 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 5-(2-fluorophenyl)-4-hydroxypyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C17H18FNO5/c1-17(2,3)24-16(22)19-9-11(15(21)23-4)14(20)13(19)10-7-5-6-8-12(10)18/h5-9,20H,1-4H3 |
Clave InChI |
SZLUKAPNRMXZNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C(=C1C2=CC=CC=C2F)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione](/img/structure/B13695363.png)
![4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13695365.png)
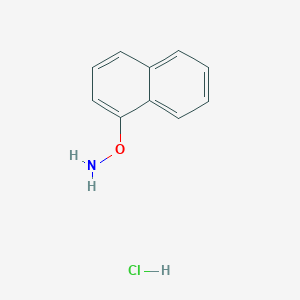
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
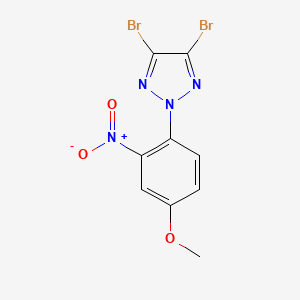
![3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13695396.png)
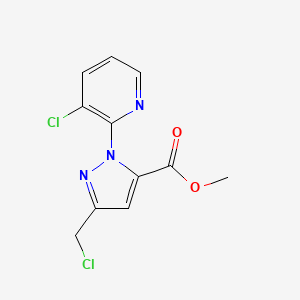
![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
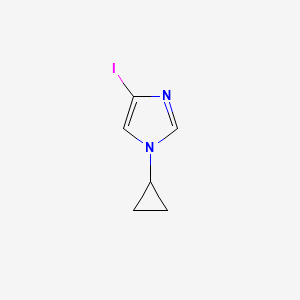
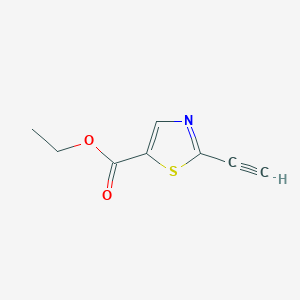
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
